molecular formula C21H18FNO5 B4316020 4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

Cat. No.: B4316020
M. Wt: 383.4 g/mol
InChI Key: CCZZGRSEKUQJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[3,4-b]pyridine core, substituted with dimethoxyphenyl and fluorophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,4-b]pyridine core, followed by the introduction of the dimethoxyphenyl and fluorophenyl substituents. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate coupling reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, modifying the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several scientific research applications, including:

    Biology: Researchers investigate its biological activity, including potential interactions with enzymes, receptors, and other biomolecules.

    Medicine: The compound’s unique structure may offer therapeutic potential, prompting studies on its pharmacological properties and potential as a drug candidate.

    Industry: Its chemical properties make it useful in the development of advanced materials, such as polymers, coatings, and electronic components.

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[3,4-b]pyridine derivatives with various substituents, such as:

  • 4-(2,5-dimethoxyphenyl)-1-(4-chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
  • 4-(2,5-dimethoxyphenyl)-1-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Uniqueness

The uniqueness of 4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both dimethoxyphenyl and fluorophenyl groups may enhance its reactivity, stability, and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5/c1-26-14-6-7-18(27-2)15(9-14)16-10-19(24)23(13-5-3-4-12(22)8-13)17-11-28-21(25)20(16)17/h3-9,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZZGRSEKUQJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 4
4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
4-(2,5-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

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